4-Methoxy-2-phenylazo-1-naphthol 4-Methoxy-2-phenylazo-1-naphthol
Brand Name: Vulcanchem
CAS No.: 59900-33-3
VCID: VC20309259
InChI: InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

4-Methoxy-2-phenylazo-1-naphthol

CAS No.: 59900-33-3

Cat. No.: VC20309259

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-phenylazo-1-naphthol - 59900-33-3

Specification

CAS No. 59900-33-3
Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 4-methoxy-2-phenyldiazenylnaphthalen-1-ol
Standard InChI InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3
Standard InChI Key BXLAAHNBFBOJPG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-methoxy-2-phenylazo-1-naphthol consists of a naphthalene backbone with a hydroxyl group at position 1, a methoxy group at position 4, and an azo-linked phenyl group at position 2. This arrangement creates a conjugated π-system responsible for its intense coloration, typically in the orange-red spectrum. The methoxy group at the para position relative to the azo linkage enhances electron donation, stabilizing the quinoid tautomer in polar solvents .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Structural Differences
Sudan IC₁₆H₁₂N₂OLacks methoxy group; simpler naphthol core
4-Methoxy-1-naphtholC₁₁H₁₀O₂No azo linkage; isolated hydroxyl/methoxy
Disperse Yellow 97C₁₇H₁₅N₃OAdditional amino group; modified solubility

The distinct methoxy substitution in 4-methoxy-2-phenylazo-1-naphthol differentiates it from Sudan I, a well-known azo dye, by altering electronic transitions and solubility profiles .

Synthesis and Reaction Pathways

The synthesis of 4-methoxy-2-phenylazo-1-naphthol typically involves a two-step diazo-coupling process:

  • Diazotization: A phenyl diazonium salt is generated by treating aniline derivatives with nitrous acid (HNO₂) under acidic conditions.

  • Coupling Reaction: The diazonium salt reacts with 4-methoxy-1-naphthol in a basic aqueous medium, facilitated by catalysts like SnCl₂ in methanol.HCl .

This method, pioneered by Huroki et al. (1956), yields the target compound through electrophilic aromatic substitution at the ortho position of the naphthol’s hydroxyl group. Critical parameters include pH control (8–10) and temperature (0–5°C) to prevent side reactions .

Tautomerism and Solvent-Dependent Behavior

4-Methoxy-2-phenylazo-1-naphthol exhibits tautomeric equilibrium between the hydroxyazo (Ar-N=N-OH) and ketohydrazone (Ar-NH-N=O) forms. Nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy reveal that:

  • Polar solvents (e.g., DMSO, water) favor the ketohydrazone tautomer due to stabilization of the carbonyl group through hydrogen bonding .

  • Nonpolar solvents (e.g., toluene) stabilize the hydroxyazo form, retaining the azo linkage’s planarity .

The dissociation constant (pKa) in pyridine is approximately 4.2, indicating moderate acidity comparable to phenolic compounds .

Applications in Materials Science and Sensing

While direct industrial applications of 4-methoxy-2-phenylazo-1-naphthol remain underexplored, its structural analogs demonstrate utility in:

  • Chromogenic Sensing: Azo-calixarenes functionalized with methoxy groups exhibit selective Hg²⁺ ion detection via colorimetric shifts .

  • Textile Dyes: Similar azo derivatives are employed in disperse dyes for synthetic fibers due to their thermal stability and vibrant hues .

Challenges and Future Directions

Current limitations include the compound’s moderate solubility in aqueous media and insufficient data on toxicological profiles. Future research should prioritize:

  • Functionalization Strategies: Introducing sulfonic acid groups to enhance water solubility for biological applications.

  • Environmental Impact Studies: Assessing biodegradation pathways to address ecological concerns associated with azo compounds.

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